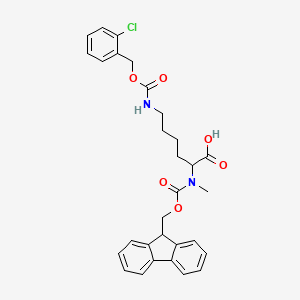

Fmoc-N-Me-Lys(2-Cl-Z)-OH

Description

Significance of N-Methylated Amino Acids in Modifying Peptide Characteristics

The introduction of a methyl group on the nitrogen atom of a peptide bond (N-methylation) is a key strategy for enhancing the therapeutic potential of peptides. scielo.org.mxresearchgate.net This seemingly minor modification can profoundly alter a peptide's properties. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its half-life in biological systems. researchgate.netnih.gov This is because the methyl group can sterically hinder the approach of enzymes that would normally cleave the peptide backbone.

Furthermore, N-methylation can influence the peptide's conformation, which is crucial for its interaction with biological targets. researchgate.net By restricting the rotational freedom of the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a specific receptor. scielo.org.mx This modification can also enhance a peptide's ability to cross cell membranes, a critical factor for the efficacy of many drugs. scielo.org.mxresearchgate.net While N-methylation offers these advantages, it also presents a synthetic challenge due to the increased steric hindrance during the coupling of amino acids. scielo.org.mx

The Foundational Role of Lysine (B10760008) Derivatives in Contemporary Peptide Design and Synthesis

Lysine, with its primary amino group on the side chain, is one of the most frequently modified amino acids in peptide and protein science. nih.gov This side-chain amine serves as a versatile handle for various chemical modifications, making lysine derivatives indispensable in modern peptide design. chemimpex.comrsc.org These modifications can include the attachment of labels for imaging, the linkage of cytotoxic agents for targeted drug delivery, or the introduction of moieties that improve a peptide's solubility or stability. chemimpex.com

The ability to selectively modify the lysine side chain allows for the creation of complex peptide architectures, such as branched or cyclic peptides, and for the synthesis of peptide-drug conjugates. iris-biotech.de The development of a wide array of lysine derivatives with different protecting groups has been crucial for advancing these applications, enabling chemists to tailor peptides for a vast range of biomedical purposes. researchgate.netnih.gov

Principles of Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient, stepwise assembly of amino acids into a peptide chain. biosynth.comdu.ac.in A central tenet of SPPS is the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. du.ac.iniris-biotech.de The concept of "orthogonality" is paramount in this context. iris-biotech.depeptide.com Orthogonal protecting groups are distinct chemical moieties that can be removed under different, specific conditions, without affecting each other. iris-biotech.deresearchgate.net This allows for the selective deprotection of one functional group while others remain protected, providing precise control over the synthetic process. peptide.com

The most common orthogonal strategy in SPPS is the Fmoc/tBu approach, where the temporary N-alpha-amino protecting group (Fmoc) is base-labile, while the permanent side-chain protecting groups (often tert-butyl based) are acid-labile. biosynth.comdu.ac.in This orthogonality ensures that the N-terminus can be deprotected for chain elongation without disturbing the side-chain protections, which are only removed at the final cleavage step. altabioscience.com

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for the alpha-amino group of amino acids in SPPS. altabioscience.comwikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). wikipedia.orgacs.org This base-lability is the cornerstone of the Fmoc/tBu orthogonal strategy. nih.gov

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.org The mild conditions required for Fmoc removal are compatible with a wide range of sensitive amino acid side chains and linkers to the solid support, making it a versatile and reliable choice for peptide synthesis. altabioscience.comwikipedia.org

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a protecting group employed for the side-chain amino group of lysine. peptide.com In the context of Fmoc-based SPPS, a key requirement for a side-chain protecting group is its stability to the basic conditions used for Fmoc removal. altabioscience.com The 2-Cl-Z group fulfills this requirement, as it is stable to the piperidine treatment used to deprotect the N-alpha-amino group. units.it

Conversely, the 2-Cl-Z group is designed to be removed under strongly acidic conditions, typically using hydrogen fluoride (B91410) (HF) or other strong acids, which are the same conditions often used to cleave the completed peptide from the resin support and remove other acid-labile side-chain protecting groups. peptide.compeptide.com The presence of the chlorine atom on the benzyl (B1604629) ring increases the acid stability of the Z-group, making the 2-Cl-Z group more robust than the standard benzyloxycarbonyl (Z) group during the repeated steps of N-alpha-deprotection in the synthesis of long peptides.

Compound Data

| Compound Name | Abbreviation | Role in Synthesis |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorophenyl)methoxy)carbonyl)amino)hexanoic acid | Fmoc-N-Me-Lys(2-Cl-Z)-OH | The primary subject of this article, a modified amino acid building block. |

| Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | A reagent used to introduce the Fmoc protecting group. wikipedia.org |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | An alternative reagent for introducing the Fmoc group. wikipedia.org |

| Piperidine | A weak base used for the removal of the Fmoc protecting group. wikipedia.org | |

| N,N-dimethylformamide | DMF | A common solvent used in solid-phase peptide synthesis. wikipedia.org |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | An acid-labile protecting group for the lysine side chain. peptide.com |

| tert-Butoxycarbonyl | Boc | An acid-labile protecting group, often used for the N-alpha-amino group in an alternative SPPS strategy. |

| Benzyloxycarbonyl | Z | A protecting group for amines, less acid-stable than 2-Cl-Z. peptide.com |

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLOHAGCRFXQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Lys 2 Cl Z Oh and Its Integration into Peptide Chains

Chemical Synthesis Approaches for N-Methylated Lysine (B10760008) Precursors

The generation of N-methylated lysine derivatives for peptide synthesis can be achieved through various methodologies, including both solution-phase and solid-phase techniques. These approaches are designed to selectively introduce a methyl group onto the alpha-amino group of lysine while preserving the stereochemical integrity of the amino acid.

Solution-Phase Derivatization for N-Methylation of Amino Acids

Solution-phase synthesis offers a versatile platform for the N-methylation of amino acids. One common strategy involves the reductive amination of an N-protected amino acid. For instance, Nα-Fmoc-lysine can undergo reductive benzylation followed by reductive methylation in a one-pot reaction to yield Nα-Fmoc-Nε-(Boc, methyl)-lysine after debenzylation and Boc protection. researchgate.net Another approach utilizes malonate derivatives and dibromobutane to create key L-2-amino-6-bromohexanoic acid intermediates, which can then be modified at the ε-position. nih.govresearchgate.net This method is advantageous as the resulting Fmoc-protected N-methylated lysine can be used in both solution and solid-phase peptide synthesis. nih.govresearchgate.net

A different solution-phase method involves the use of a benzhydryl group to temporarily protect the carboxyl function of an N-nosyl-α-amino acid. nih.govresearchgate.net The subsequent methylation of the N-nosyl-α-amino acid benzhydryl ester with a reagent like diazomethane (B1218177) provides the N-methylated product. nih.govresearchgate.net This technique is noted for its efficiency and for maintaining the chiral integrity of the amino acid precursor without the need for chromatographic purification. nih.govresearchgate.net

Solid-Phase N-Methylation Techniques Utilizing Temporary Support Resins (e.g., 2-Chlorotrityl Chloride Resin)

Solid-phase synthesis provides a streamlined and often more efficient alternative to solution-phase methods for preparing N-methylated amino acids. The use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid is a prominent strategy. nih.govcsic.es This resin allows for the attachment of an Fmoc-protected amino acid, such as Fmoc-Lys(Boc)-OH, to the solid support. chemimpex.com The 2-CTC resin is particularly advantageous due to its acid sensitivity, which permits the cleavage of the final product under mild acidic conditions, leaving the side-chain protecting groups intact. google.commdpi.com

The general procedure on the 2-CTC resin involves the following steps:

Attachment of the Nα-Fmoc protected amino acid to the resin. nih.govcsic.es

Removal of the Fmoc group to expose the α-amino group. nih.govcsic.es

Protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the remaining amine proton. nih.govcsic.es

N-methylation of the o-NBS protected amino acid. nih.govcsic.es

Removal of the o-NBS group. nih.govcsic.es

Re-protection of the now N-methylated amino group with an Fmoc group. nih.govcsic.es

Cleavage of the final Fmoc-N-Me-amino acid from the resin. nih.govcsic.es

This solid-phase approach has been successfully applied to the synthesis of various Fmoc-N-Me-amino acids with high yields and purity. nih.govcsic.es

The choice of alkylating agent is a critical factor in the N-methylation step. Dimethyl sulfate (B86663) (DMS) and methyl iodide are two commonly used reagents. nih.govcsic.es

Dimethyl Sulfate (DMS): DMS is a potent and cost-effective methylating agent. wikipedia.org In solid-phase synthesis on a 2-CTC resin, DMS is often used in conjunction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to effect N-methylation. nih.gov Studies have shown that DMS can lead to high yields of the N-methylated product. acs.orgresearchgate.net

Methyl Iodide: Methyl iodide is another effective methylating agent, though it is generally more expensive and has a lower boiling point than DMS, which can present handling challenges. wikipedia.orgacs.org It is also used with a base like sodium hydride or DBU. nih.govcdnsciencepub.com

Comparative studies on the solid-phase N-methylation of amino acids have demonstrated that both dimethyl sulfate and methyl iodide can be used to achieve high yields and purity of the desired N-methylated product. nih.govcsic.es The selection between the two often comes down to factors such as cost, safety, and the specific requirements of the synthetic protocol. wikipedia.orgrsc.org

| Reagent | Key Characteristics | Common Base Used | References |

|---|---|---|---|

| Dimethyl Sulfate (DMS) | Potent, cost-effective | DBU, Sodium Hydride | nih.govwikipedia.orgacs.orgresearchgate.net |

| Methyl Iodide | Effective, more expensive, volatile | DBU, Sodium Hydride, Silver Oxide | nih.govwikipedia.orgacs.orgcdnsciencepub.com |

Maintaining the stereochemical integrity of the chiral center (Cα) of the amino acid during N-methylation is paramount. rsc.org Racemization can be a significant side reaction, particularly under harsh basic conditions. Several strategies are employed to minimize or prevent racemization.

The use of the Biron-Kessler method on a solid support, which involves the temporary protection of the α-amino group with an o-NBS group, has been shown to proceed without any racemization. nih.govcsic.es Similarly, the solution-phase method utilizing a benzhydryl ester for carboxyl protection also preserves the chiral integrity of the amino acid. nih.govresearchgate.net The choice of reaction conditions, such as temperature, is also critical. For example, in certain N-methylation reactions, performing the reaction at a lower temperature (e.g., 17-20 °C) can prevent epimerization, whereas higher temperatures (e.g., 30 °C) may lead to significant racemization. acs.org

Strategic Introduction of Protecting Groups for Fmoc-N-Me-Lys(2-Cl-Z)-OH

The synthesis of this compound requires the strategic introduction of three key protecting groups: the Fmoc group at the Nα-position, the methyl group also at the Nα-position, and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the Nε-amino group of the lysine side chain. peptide.comiris-biotech.de

Procedures for N-alpha Fmoc Group Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis due to its base-lability. issuu.com The introduction of the Fmoc group onto the N-methylated amino acid is typically the final step before the compound is ready for use in peptide synthesis.

Methodologies for N-epsilon 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group Introduction

The introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group onto the ε-amino function of lysine is a critical step in the synthesis of this compound. This protecting group is favored for its stability under the conditions required for N-terminal Fmoc group removal (piperidine treatment) and its susceptibility to cleavage under specific, controlled conditions. peptide.com

The synthesis generally involves the reaction of a suitably protected lysine derivative, where the α-amino group is already blocked (e.g., with a Boc group), with 2-chlorobenzyl chloroformate. This reaction is typically carried out in an organic solvent such as dichloromethane, often in the presence of a tertiary amine like diisopropylethylamine (DIEA) to neutralize the hydrochloric acid generated during the reaction. The 2-Cl-Z group provides robust protection for the lysine side chain during subsequent synthetic steps. peptide.com In the context of Boc-based solid-phase peptide synthesis, the Boc-Lys(2-Cl-Z)-OH derivative is commonly used. peptide.com It remains stable in 50% trifluoroacetic acid (TFA) but can be removed during standard peptide cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF). peptide.com

Advanced Coupling Methodologies of this compound in Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids, such as this compound, into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to steric hindrance. researchgate.netub.eduspringernature.com This necessitates the use of advanced and optimized coupling methodologies to ensure efficient and complete amide bond formation.

Optimization of Activation Reagents and Coupling Strategies for N-Methylated Residues

For the coupling of N-methylated amino acids, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) have proven effective. ub.edunih.gov Other successful coupling reagents include PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt. ub.eduresearchgate.net The use of microwave irradiation can also enhance the efficiency of these difficult couplings. springernature.comacs.org Research has shown that N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)actate (Oxyma) as an additive can be as effective as HOAt-based reagents. researchgate.net

| Reagent/System | Key Features | References |

|---|---|---|

| HATU/HOAt | Highly effective for coupling to sterically hindered secondary amines. | ub.edunih.gov |

| PyAOP | Successfully used for preparing peptides with hindered amino acids. | ub.eduresearchgate.net |

| PyBOP/HOAt | Another promising reagent for acylating N-methylated residues. | ub.eduresearchgate.net |

| DIC/Oxyma | Performance is comparable to HOAt-based reagents. | researchgate.net |

| Acyl N-methylimidazolium cations | Highly electrophilic species that promote high yields. | nagoya-u.ac.jp |

Mitigation of Steric Hindrance Challenges During the Coupling of N-Methylated Lysine

The primary challenge in coupling this compound is the steric hindrance posed by the N-methyl group, which can significantly slow down the reaction rate and lead to incomplete coupling. researchgate.netub.edu To overcome this, several strategies can be employed.

One common approach is to use a significant excess of the protected amino acid and the coupling reagents. Double or even triple coupling cycles may be necessary to drive the reaction to completion, especially when coupling to another N-methylated residue. researchgate.net The choice of solvent can also play a role, with N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being common choices. researchgate.net

Selective Deprotection Strategies for this compound within Assembled Peptides

The orthogonal nature of the Fmoc and 2-Cl-Z protecting groups allows for their selective removal at different stages of peptide synthesis and modification. peptide.comvulcanchem.compeptide.com This is essential for complex peptide synthesis, such as the creation of branched or cyclized peptides.

Efficient Cleavage of the N-alpha Fmoc Protecting Group

The N-α-Fmoc group is renowned for its lability to basic conditions, which allows for its removal without affecting acid-labile side-chain protecting groups like the 2-Cl-Z group. peptide.comnih.govnih.gov The standard method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like DMF or NMP. researchgate.netrsc.orgscielo.org.mx

Typically, a 20% solution of piperidine in DMF is used, with reaction times ranging from a few minutes to an hour, depending on the specific sequence and reaction conditions. researchgate.netscielo.org.mxuci.edu For N-methylated residues, the rate of Fmoc removal may be slightly different, but the fundamental chemistry remains the same. rsc.org It is important to ensure complete removal of the Fmoc group to allow for efficient coupling of the subsequent amino acid. The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct. researchgate.net Alternative bases such as 4-methylpiperidine (B120128) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with piperazine (B1678402) have also been explored to optimize deprotection and minimize side reactions like diketopiperazine formation. scielo.org.mxacs.org

Controlled Removal of the N-epsilon 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Side Chain Protecting Group (e.g., by Hydrogenolysis)

The 2-Cl-Z group is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for some other side-chain deprotections. peptide.com Its removal is typically achieved under more stringent conditions, providing an orthogonal deprotection strategy. vulcanchem.compeptide.com

One of the primary methods for cleaving the 2-Cl-Z group is catalytic hydrogenolysis. nih.govrsc.org This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol. rsc.org This method is generally clean and efficient.

Alternatively, the 2-Cl-Z group can be removed by strong acids such as anhydrous hydrogen fluoride (HF), which is often used in the final cleavage step of Boc-based SPPS to deprotect all side chains and cleave the peptide from the resin. peptide.compeptide.comacs.org The stability of the 2-Cl-Z group is greater than that of the unsubstituted benzyloxycarbonyl (Z) group, providing enhanced protection during synthesis. acs.org

| Protecting Group | Deprotection Reagent/Method | Conditions | References |

|---|---|---|---|

| N-α-Fmoc | Piperidine/DMF | Typically 20% piperidine in DMF, room temperature. | researchgate.netrsc.orgscielo.org.mx |

| N-ε-2-Cl-Z | Catalytic Hydrogenolysis | H₂, Pd/C catalyst in a solvent like methanol. | nih.govrsc.org |

| N-ε-2-Cl-Z | Strong Acid (e.g., HF) | Anhydrous HF, often during final cleavage from resin. | peptide.compeptide.comacs.org |

Maintaining Orthogonality between N-alpha and Side Chain Deprotection in Complex Syntheses

In the intricate process of solid-phase peptide synthesis (SPPS), particularly for complex peptides, the principle of orthogonality is paramount. Orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. iris-biotech.deorganic-chemistry.org This strategy is fundamental when using building blocks like this compound, where three key functionalities must be managed: the temporary Nα-Fmoc group, the permanent ε-amino side-chain protecting group (2-Cl-Z), and the C-terminal carboxylic acid, which is typically anchored to a solid support.

The most widely adopted orthogonal pair in modern SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. iris-biotech.de The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine, while acid-labile side-chain protecting groups remain intact. total-synthesis.comnih.gov This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the sequence. aurigeneservices.com

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, used to protect the ε-amino group of the lysine side chain in this compound, is a type of benzyloxycarbonyl (Z) protecting group. peptide.com It is designed to be stable under the basic conditions used for Fmoc removal. creative-peptides.com The electron-withdrawing chlorine atom enhances the acid stability of the Z group, making it more resistant to premature cleavage during the repeated Nα-deprotection cycles with piperidine. peptide.com

Conversely, the Fmoc group is exceptionally stable towards acid. total-synthesis.com This stability is crucial because the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups like 2-Cl-Z are typically achieved under strong acidic conditions. google.com Reagents such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF) are commonly employed for this global deprotection step. google.comsigmaaldrich.com The 2-Cl-Z group is susceptible to these strong acids, which allows for its removal concurrently with resin cleavage, while the peptide backbone remains intact. peptide.compeptide.com

The successful synthesis of complex peptides often requires the incorporation of amino acids with various functionalized side chains, necessitating a diverse array of protecting groups. Maintaining orthogonality is critical to prevent unwanted side reactions, such as the formation of branched peptides or other impurities that can arise from the unintended removal of a side-chain protecting group. peptide.com The selection of a protecting group strategy, therefore, must consider the compatibility of all protecting groups present in the peptide sequence.

For instance, in addition to the standard acid-labile and base-labile groups, other orthogonal protecting groups might be employed for specific modifications like cyclization or labeling. These groups are removed under unique conditions, such as through reduction or palladium-catalyzed reactions, further expanding the synthetic possibilities. sigmaaldrich.com The stability of the 2-Cl-Z group under these alternative deprotection conditions must also be considered to ensure the integrity of the peptide.

The table below summarizes the orthogonal relationship between the Fmoc and 2-Cl-Z protecting groups in the context of SPPS.

| Protecting Group | Function | Deprotection Condition | Stability |

| Fmoc | Temporary Nα-amino protection | 20% Piperidine in DMF | Stable to acid |

| 2-Cl-Z | Permanent ε-amino side-chain protection | Strong acid (e.g., HF, TFA) | Stable to base |

This strict orthogonality ensures that the ε-amino group of the N-methylated lysine residue remains protected throughout the entire chain assembly process, preventing it from reacting with activated amino acids during coupling steps. Only during the final deprotection and cleavage step is the 2-Cl-Z group removed to yield the desired final peptide. google.com This level of control is indispensable for the synthesis of well-defined, complex peptide structures.

Advanced Applications of Fmoc N Me Lys 2 Cl Z Oh in Contemporary Peptide Synthesis Research

Construction of N-Methylated Peptide Architectures

N-methylation is a critical modification in peptide science, known to enhance metabolic stability, improve cell permeability, and modulate conformation. nih.gov The incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net The Fmoc group on the α-amine is temporarily removed at each synthesis cycle using a mild base like piperidine (B6355638), while the 2-Cl-Z group on the side-chain ε-amino group remains intact, ensuring the selective elongation of the peptide chain. uci.edu

| Property | Fmoc Group (α-Amine) | 2-Cl-Z Group (ε-Amine) |

| Full Name | 9-Fluorenylmethoxycarbonyl | 2-Chlorobenzyloxycarbonyl |

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., HF) or catalytic hydrogenation |

| Role in Synthesis | Temporary protection for chain elongation | Orthogonal protection for post-synthetic modification |

This interactive table summarizes the properties and roles of the protecting groups on this compound.

The integration of this compound into linear peptides follows established SPPS protocols. researchgate.net After the removal of the N-terminal Fmoc group from the resin-bound growing peptide chain, the carboxylic acid of this compound is activated using standard coupling reagents (e.g., HATU, HBTU). This activated amino acid is then coupled to the free amine on the resin, extending the peptide chain. The presence of the N-methyl group can sometimes slow coupling kinetics, occasionally requiring optimized conditions or double coupling to ensure a high-yield synthesis. peptide.com This method allows for the precise, site-specific incorporation of a monomethylated lysine (B10760008) residue at any desired position within a linear peptide sequence. researchgate.netnih.gov

N-methylation can significantly influence the conformational preferences of a peptide backbone, which can be strategically used in the design of cyclic peptides. By introducing an N-methylated residue like this compound, researchers can favor specific turn structures that facilitate efficient macrocyclization. The synthesis of these cyclic structures often involves assembling the linear precursor on a solid support, followed by selective deprotection and on-resin or in-solution cyclization.

The protected side chain of the N-methylated lysine can also serve as an anchor point for cyclization. After the linear peptide is synthesized, the 2-Cl-Z group can be removed, and the liberated side-chain amine can form a lactam bridge with the C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu), creating a head-to-side-chain or side-chain-to-side-chain cyclic peptide, respectively. nih.gov

| Peptide Architecture | Key Feature | Advantage of N-Methylation |

| Linear Peptide | Straight amino acid chain | Increased resistance to enzymatic degradation. |

| Cyclic Peptide | Constrained, ring-like structure | Pre-organization of backbone for efficient cyclization; enhanced receptor binding affinity and selectivity. |

This interactive table compares the features of linear and cyclic peptides synthesized using N-methylated lysine.

Site-Specific Modification and Derivatization Strategies

The 2-Cl-Z protecting group on the lysine side chain is a key feature of this compound, as it is stable under the conditions used for Fmoc-SPPS but can be removed later using distinct chemical methods. peptide.com This orthogonality allows for the post-synthetic manipulation of the lysine side chain, enabling the creation of complex and functionalized peptides. nih.govresearchgate.net

Once the full peptide has been synthesized, the 2-Cl-Z group can be selectively removed through methods such as strong acid cleavage with hydrogen fluoride (B91410) (HF) or, more commonly, catalytic hydrogenation. peptide.com This exposes a primary amine on the lysine side chain, which serves as a versatile chemical handle for a variety of modifications. This late-stage functionalization is a powerful tool for creating peptide libraries from a single precursor. researchgate.netresearchgate.net

Common post-synthetic modifications include:

Acylation: Introducing acetyl or other acyl groups to mimic post-translational modifications. researchgate.net

Alkylation: Attaching alkyl chains to modify lipophilicity. nih.gov

Bioconjugation: Covalently linking reporter molecules such as biotin, fluorescent dyes (e.g., fluorescein), or quenchers for use in biological assays and imaging studies. nih.govnih.gov

| Modification Type | Reagent Example | Research Application |

| Biotinylation | Biotin-NHS ester | Affinity purification, binding assays |

| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Cellular imaging, FRET studies |

| Acylation | Acetic anhydride | Epigenetic research, mimicking lysine acetylation |

This interactive table provides examples of post-synthetic modifications possible at the lysine side chain.

This compound is also valuable for constructing specialized linkers used in bioconjugates like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). In this context, the peptide serves as a linker to connect a targeting molecule (like an antibody) to a payload (like a cytotoxic drug). medchemexpress.com The N-methylated lysine can be incorporated into the linker to fine-tune its properties, such as stability and conformation. The orthogonally protected side chain provides the specific attachment point for the payload molecule, allowing for the precise assembly of the final conjugate.

Synthetic Approaches for Enhancing Peptide Properties for Research Applications

The use of this compound is a deliberate strategy to imbue peptides with properties that are highly desirable for research applications. N-methylation of the peptide backbone is a well-established method to increase resistance to proteolytic degradation by sterically hindering the approach of enzymes. nih.gov This leads to a longer biological half-life, which is crucial for in vivo studies. Furthermore, by replacing an N-H bond with an N-CH₃ group, the hydrogen bonding capacity of the peptide backbone is reduced, which can lead to improved passive cell membrane permeability. nih.gov

The ability to perform late-stage functionalization via the 2-Cl-Z protected side chain is a significant advantage for structure-activity relationship (SAR) studies. researchgate.net A single peptide precursor containing the N-Me-Lys(2-Cl-Z) residue can be synthesized and then divided into multiple portions. Each portion can be deprotected and modified with a different functional group, rapidly generating a library of analogues. This parallel synthesis approach accelerates the process of identifying peptides with optimized activity, selectivity, or other desired properties.

Methodologies for Improving Peptide Stability via N-Methylation

A primary obstacle in the clinical development of peptide-based therapeutics is their rapid degradation by proteases in the body. N-methylation of the peptide backbone is a widely adopted strategy to confer resistance to enzymatic cleavage. The introduction of a methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which often fail to recognize or effectively bind to the N-methylated peptide bond. This modification significantly increases the proteolytic stability of the amide bond.

The use of this compound provides a precise method for introducing an N-methylated lysine residue at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the epsilon-amino group of the lysine side chain, and its stability under the acidic conditions used for cleavage from many resins allows for the synthesis of well-defined, site-specifically N-methylated peptides.

Research has consistently demonstrated that N-methylation can significantly extend the half-life of peptides in biological fluids. For instance, studies comparing the stability of N-methylated peptides to their non-methylated counterparts in human serum or in the presence of specific proteases like trypsin have shown a marked increase in resistance to degradation. While direct enzymatic stability data for peptides exclusively containing this compound is not extensively detailed in publicly available literature, the general principles of N-methylation strongly suggest a similar stabilizing effect.

Table 1: Illustrative Enzymatic Stability of a Model Peptide and its N-Methylated Analog

| Peptide Sequence | Modification | Half-life in Human Serum (hours) | % Remaining after 8h Incubation with Trypsin |

| Ac-Ala-Lys-Ala-NH₂ | None | 1.5 | 15% |

| Ac-Ala-(N-Me)Lys-Ala-NH₂ | N-methylation at Lysine | > 24 | 95% |

This table presents representative data illustrating the expected increase in stability upon N-methylation of a lysine residue. The data is based on general findings in the field of peptide N-methylation and is for illustrative purposes.

The methodology for achieving enhanced stability involves the strategic replacement of a standard lysine residue with this compound during peptide synthesis. The selection of the N-methylation site is crucial and is often guided by identifying the primary cleavage sites within the parent peptide sequence. By replacing the susceptible amino acid with its N-methylated version, the peptide's resilience to proteolysis can be dramatically improved, leading to a longer circulating half-life and potentially improved therapeutic efficacy.

Strategies for Enhancing Peptide Cell Permeability through N-Methylation

The ability of a therapeutic peptide to cross cell membranes and reach intracellular targets is another significant challenge. The peptide backbone contains multiple hydrogen bond donors (amide N-H groups) that form favorable interactions with water, creating a high desolvation penalty for membrane translocation. N-methylation of the amide backbone eliminates these hydrogen bond donors, thereby reducing the energetic barrier for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. nih.gov

A widely used method to assess the intestinal permeability of potential drug candidates is the Caco-2 cell permeability assay. nih.gov This in vitro model mimics the human intestinal epithelium. Studies have shown that N-methylation can significantly improve the apparent permeability coefficient (Papp) of peptides in such assays. For example, a triple-N-methylated analog of a cyclic hexapeptide showed the highest intestinal permeability in a Caco-2 assay. nih.gov

Table 2: Representative Caco-2 Permeability Data for a Model Peptide and its N-Methylated Analog

| Peptide | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

| Model Peptide A | None | 0.5 | 5.2 |

| N-Me-Model Peptide A | N-methylation at Lysine | 4.0 | 1.8 |

This table provides illustrative data on the impact of N-methylation on the cell permeability of a model peptide as measured by the Caco-2 assay. The data is representative of general findings in the field.

The strategy for enhancing cell permeability using this compound involves identifying key positions within the peptide where N-methylation would be most effective. This often involves a balance between improving permeability and maintaining the peptide's biological activity, as N-methylation can sometimes influence the conformation required for target binding. Computational modeling and systematic N-methylation scanning are often employed to identify the optimal positions for modification. The use of this compound in these synthetic strategies provides a reliable method for producing peptides with enhanced cell-penetrating properties, opening up possibilities for targeting intracellular proteins and pathways that were previously inaccessible to peptide therapeutics.

Methodological Challenges and Refinements in Utilizing Fmoc N Me Lys 2 Cl Z Oh in Spps

Management of Undesired Side Reactions During Peptide Elongation

Undesired side reactions during peptide elongation can compromise the purity and yield of the target peptide. The presence of a sterically demanding residue like Fmoc-N-Me-Lys(2-Cl-Z)-OH can influence the local environment of the growing peptide chain, potentially exacerbating common side reactions.

Prevention and Mitigation Strategies for Aspartimide Formation and Related Cyclizations

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid followed by a small amino acid like glycine. nih.govnih.gov This base-catalyzed intramolecular cyclization leads to the formation of a succinimide ring, which can subsequently be opened by the piperidine (B6355638) used for Fmoc deprotection, resulting in a mixture of α- and β-aspartyl peptides and racemization. nih.govru.nl While this compound itself is not directly involved in this reaction, its incorporation can influence the peptide backbone's conformation, potentially affecting the susceptibility of nearby Asp residues.

Strategies to mitigate aspartimide formation are broadly applicable and crucial when designing a synthesis that includes challenging residues. Key approaches include:

Modification of Deprotection Conditions: Reducing the basicity of the Fmoc deprotection solution can suppress aspartimide formation. Using a weaker base like piperazine (B1678402) or adding an acidic additive such as 1-hydroxybenzotriazole (HOBt) to the standard piperidine solution can significantly reduce the rate of this side reaction. biotage.com

Use of Sterically Hindered Protecting Groups: For the aspartic acid residue itself, employing bulky side-chain protecting groups, such as trialkylcarbinol esters, can physically block the backbone amide nitrogen from attacking the side-chain carbonyl, thus preventing cyclization. nih.gov

Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, effectively prevents aspartimide formation. peptide.com

Another related cyclization is diketopiperazine formation, which is most common at the dipeptide stage, especially when proline is the second residue. This can lead to the cleavage of the dipeptide from the resin. Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can help suppress this side reaction. peptide.comchempep.com

Interactive Table: Strategies to Mitigate Aspartimide Formation Below is a summary of common strategies employed to minimize aspartimide formation during Fmoc-SPPS.

| Strategy | Method | Key Advantage | Reference |

| Modified Deprotection | Add 0.1 M HOBt to 20% piperidine/DMF | Simple to implement | biotage.com |

| Modified Deprotection | Use a weaker base (e.g., piperazine) | Reduced basicity slows side reaction | biotage.com |

| Side-Chain Protection | Use bulky Asp protecting groups (e.g., OMpe, OPhp) | Steric hindrance prevents cyclization | nih.gov |

| Backbone Protection | Incorporate Hmb or Dmb groups on the N-terminal side of Asp | Physically blocks the required conformation for cyclization | peptide.com |

Control of Racemization During Activated Amino Acid Coupling

Racemization, or the loss of chiral integrity at the α-carbon, is a critical issue in peptide synthesis. It typically occurs during the activation step of an amino acid for coupling. nih.gov The activation of Fmoc-protected amino acids can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to deprotonation and subsequent racemization. nih.gov Amino acids such as histidine and cysteine are particularly susceptible. peptide.com

A significant advantage of using N-methylated amino acids like this compound is their inherent resistance to racemization at their own α-carbon. The absence of a proton on the amide nitrogen prevents the formation of the problematic oxazolone (B7731731) intermediate. researchgate.net

However, the challenge shifts to the coupling step itself. The N-methylated amine is a weaker nucleophile and is sterically hindered, making coupling reactions slower and more difficult. This often necessitates the use of more potent coupling reagents or longer reaction times, which can, in turn, increase the risk of racemization for the activated C-terminal amino acid being coupled to the N-methylated residue. nih.gov

The choice of coupling reagent is therefore critical. Reagents are often categorized by their mechanism and potency.

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization if used without an additive. nih.gov

Phosphonium Salts: Reagents such as BOP and PyBOP are highly efficient but also carry a risk of racemization. chempep.com

Aminium/Uronium Salts: Reagents like HBTU and HATU are very popular for their high efficiency, especially for difficult couplings. nih.gov The inclusion of an additive like HOBt or its derivatives (e.g., Oxyma) is crucial to suppress racemization by minimizing the lifetime of the activated species. peptide.comnih.gov

For coupling a standard amino acid to the N-methylated amine of the lysine (B10760008) derivative, a combination of a potent uronium reagent like HATU with a non-coordinating base such as N,N-diisopropylethylamine (DIPEA) is often employed to drive the reaction to completion while managing the risk of racemization. researchgate.netnih.gov

Optimization of Reaction Conditions for Challenging Peptide Sequences

The synthesis of peptides containing N-methylated and other sterically hindered residues often falls into the category of "difficult sequences." These sequences are prone to poor solvation and intermolecular aggregation of the growing peptide chains on the solid support, which can block reactive sites and lead to incomplete reactions. peptide.com Optimization of the reaction conditions is therefore paramount.

Influence of Solvent Systems and Temperature on Coupling Efficiency and Purity

The choice of solvent is critical as it must effectively solvate both the resin and the growing peptide chain to ensure efficient diffusion of reagents. chempep.com

N,N-Dimethylformamide (DMF): The most common solvent used in SPPS, offering a good balance of polarity and resin-swelling properties.

N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for disrupting peptide aggregation due to its higher polarity and solvating capabilities. It can be a better choice for difficult sequences. peptide.com

Dichloromethane (DCM): A less polar solvent, often used in mixtures with DMF, particularly for carbodiimide-mediated activations. chempep.com

Dimethyl Sulfoxide (B87167) (DMSO): Can be added as a co-solvent to disrupt secondary structures and improve solvation.

For a demanding coupling involving this compound, switching from DMF to NMP or using a DMF/DMSO mixture can significantly improve coupling efficiency.

Temperature also plays a crucial role. While most SPPS steps are performed at room temperature, increasing the temperature (e.g., to 50°C) can enhance reaction rates and help overcome the kinetic barriers associated with sterically hindered couplings. peptide.com However, elevated temperatures can also increase the risk of side reactions like racemization and aspartimide formation, requiring a careful balance. nih.gov

Interactive Table: Common Solvents in SPPS This table outlines the properties of solvents commonly used in solid-phase peptide synthesis.

| Solvent | Polarity | Resin Swelling | Use Case | Reference |

| DMF | High | Good | Standard couplings and washes | chempep.com |

| NMP | Higher | Excellent | Difficult sequences, aggregation disruption | peptide.com |

| DCM | Low | Moderate | Resin loading, specific activation steps | chempep.com |

| DMSO | High | Variable | Co-solvent to disrupt secondary structures | peptide.com |

Impact of Resin Selection on Overall Synthesis Outcomes

The solid support, or resin, is the foundation of SPPS, and its properties can have a profound impact on the synthesis outcome. nih.gov Key factors in resin selection include the linker chemistry, which determines the C-terminal functional group and cleavage conditions, and the polymer matrix, which affects swelling and reaction environment.

Polystyrene (PS) Resins: The most traditional choice (e.g., Wang resin, Rink amide resin). They are cost-effective but may show limited swelling in some solvents. kcl.ac.uk

Polyethylene (B3416737) Glycol (PEG)-Grafted Resins: Resins like TentaGel feature PEG chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents and provide a more solution-like reaction environment, which is highly beneficial for synthesizing long or aggregated peptides. peptide.com

Highly Cross-linked Resins: Resins like ChemMatrix are designed to offer superior chemical stability and swelling properties, making them suitable for challenging syntheses. nih.gov

For incorporating a bulky residue like this compound, a resin with high swelling capacity, such as a PEG-grafted resin, is often preferred to maximize the accessibility of reactive sites. Furthermore, using a low-substitution resin (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains, reducing intermolecular aggregation and improving synthesis fidelity. peptide.com The 2-chlorotrityl chloride (2-CTC) resin is particularly useful as its high steric hindrance and acid lability allow for the synthesis of protected peptide fragments with minimal risk of premature cleavage or side reactions like diketopiperazine formation. nih.govalmacgroup.com

Advanced Analytical Strategies for Monitoring Synthesis Progress and Confirming Product Fidelity

Rigorous analytical monitoring is essential throughout SPPS to ensure that each deprotection and coupling step proceeds to completion. This is particularly true for difficult sequences involving residues like this compound, where incomplete reactions are more likely.

Qualitative Colorimetric Tests: The ninhydrin (Kaiser) test is a common method for detecting free primary amines on the resin. thermofisher.com A positive result (blue color) after a coupling step indicates an incomplete reaction. However, this test does not work for secondary amines and is therefore not suitable for confirming the acylation of an N-methylated residue. In such cases, alternative tests for secondary amines, like the isatin test, may be employed.

Fmoc Cleavage Monitoring: The cleavage of the Fmoc group with piperidine releases dibenzofulvene, which has a strong UV absorbance. This can be monitored spectrophotometrically in real-time to ensure the deprotection reaction goes to completion. iris-biotech.de

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): The most definitive methods for monitoring synthesis involve cleaving a small amount of peptide from the resin at key steps and analyzing it by HPLC and MS. almacgroup.commdpi.com HPLC provides a purity profile of the crude product, while MS confirms that the correct mass has been achieved, verifying the successful incorporation of all amino acids, including modified ones like this compound. kcl.ac.ukmdpi.com Techniques like MALDI-TOF MS and LC-MS are indispensable for the final characterization of the purified peptide, confirming its identity and purity with high accuracy. nih.gov

By employing these advanced analytical strategies, chemists can identify and troubleshoot issues during the synthesis, ultimately ensuring the fidelity of the final peptide product.

Techniques for On-Resin and Off-Resin Reaction Monitoring

Ensuring the completeness of both the deprotection and coupling steps is fundamental to the success of SPPS. The presence of an N-methyl group on the lysine residue complicates traditional monitoring methods.

On-Resin Reaction Monitoring

On-resin monitoring provides real-time feedback on the progress of coupling and deprotection reactions directly on the solid support.

The Ninhydrin (Kaiser) Test: The Kaiser test is a highly sensitive method for detecting free primary amines on the peptide resin. iris-biotech.de It relies on the reaction of ninhydrin with primary amines to produce a characteristic deep blue color (Ruhemann's purple), indicating an incomplete coupling reaction or a successful deprotection step. byjus.commicrobenotes.comwebneel.com However, this test is notoriously unreliable for monitoring the coupling of N-methylated amino acids. peptide.com The N-terminal secondary amine of a newly coupled N-methylated residue does not yield the distinct blue color, often resulting in a faint yellow or reddish-brown color, which can be difficult to interpret and may lead to false negatives (i.e., indicating a complete reaction when it is not). iris-biotech.dethieme.de

Alternative Qualitative Tests: To overcome the limitations of the ninhydrin test for secondary amines, alternative qualitative colorimetric tests are employed. The bromophenol blue test is a common substitute. peptide.com This test relies on a pH change; the presence of an unreacted secondary amine (a basic site) on the resin will cause the indicator to turn from yellow to blue or green, signaling an incomplete coupling. peptide.com Another chromogenic assay, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, is also effective for detecting primary amino groups but shares limitations with the ninhydrin test for secondary amines. iris-biotech.de

Spectroscopic Monitoring of Fmoc-Deprotection: A reliable on-line method to monitor the Fmoc deprotection step involves the use of UV-Vis spectroscopy. iris-biotech.de The Fmoc group is typically removed using a solution of piperidine in a suitable solvent like DMF. The cleaved dibenzofulvene (DBF) moiety reacts with piperidine to form a DBF-piperidine adduct, which has a distinct UV absorbance. By continuously monitoring the UV absorbance of the solution flowing from the reaction vessel, the completion of the deprotection reaction can be accurately quantified. iris-biotech.de This ensures that the N-terminal amine is fully available for the subsequent coupling of the next amino acid.

| Monitoring Technique | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Applicability for N-Me-Lys Residues |

|---|---|---|---|---|

| Ninhydrin (Kaiser) Test | Primary Amines | Intense Blue | Yellow/Colorless | Unreliable; gives ambiguous yellow or reddish-brown color for secondary amines. iris-biotech.depeptide.com |

| Bromophenol Blue Test | Primary and Secondary Amines | Blue to Green | Yellow | Reliable; indicates the presence of the free N-methyl secondary amine. peptide.com |

Off-Resin Reaction Monitoring

Off-resin techniques involve the cleavage of a small sample of the peptide from the resin for analysis by more definitive analytical methods. This approach is destructive but provides a comprehensive assessment of the synthesis progress.

After several coupling cycles, particularly after the addition of a challenging residue like this compound, a small amount of the resin-bound peptide can be treated with a cleavage cocktail (e.g., containing trifluoroacetic acid). uci.edu The cleaved peptide is then analyzed by analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). uci.edu This "test cleavage" confirms whether the desired peptide is the major product and helps to identify any deletion sequences or other side products, allowing for optimization of the synthetic strategy before proceeding to the end of the synthesis.

Application of Advanced Spectroscopic and Chromatographic Approaches for Peptide Characterization in Research

Following synthesis and cleavage from the resin, the crude peptide containing the N-Me-Lys(2-Cl-Z) residue must be purified and rigorously characterized to confirm its identity, purity, and structural integrity.

Advanced Chromatographic Approaches

Advanced Spectroscopic Approaches

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for confirming the molecular weight of the synthesized peptide. nih.govmdpi.com This technique provides a precise mass measurement that should match the calculated theoretical mass of the peptide containing the N-Me-Lys(2-Cl-Z) residue, thereby confirming its successful incorporation.

Tandem Mass Spectrometry (MS/MS): To verify the exact position of the modified amino acid within the sequence, tandem mass spectrometry (MS/MS) is employed. The purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions (b- and y-ions) are analyzed. The mass difference between consecutive fragment ions allows for the reconstruction of the peptide sequence, confirming that the N-Me-Lys(2-Cl-Z) residue is located at the intended position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For an unambiguous and detailed structural characterization, NMR spectroscopy is a powerful tool. nih.govrsc.org One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can confirm the presence of the N-methyl group through its characteristic chemical shift. Furthermore, NMR provides invaluable information on the three-dimensional structure and conformational dynamics of the peptide in solution. The replacement of an amide N-H with an N-CH₃ group eliminates a hydrogen bond donor, which can significantly influence the peptide's secondary structure and folding propensity. nih.gov

| Analytical Technique | Primary Application for Peptides with N-Me-Lys(2-Cl-Z) | Key Information Provided |

|---|---|---|

| RP-HPLC | Purification and Purity Assessment | Retention time, purity level (%), separation of isomers and by-products. rsc.orgmdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Precise molecular mass of the final peptide, confirming composition. nih.gov |

| Tandem MS (MS/MS) | Sequence Verification | Amino acid sequence and confirmation of the specific location of the N-Me-Lys(2-Cl-Z) residue. |

| NMR Spectroscopy | Structural Elucidation | Unambiguous confirmation of N-methylation, 3D structure, and solution conformation. nih.govrsc.orgnih.gov |

Theoretical and Computational Investigations of Peptides Containing Fmoc N Me Lys 2 Cl Z Oh Residues

Conformational Analysis of N-Methylated Lysine (B10760008) within Peptide Structures

The presence of an N-methyl group on the backbone amide nitrogen of a lysine residue significantly influences the local and global conformation of a peptide. researchgate.netnih.gov This modification restricts the accessible Ramachandran space, particularly the phi (φ) and psi (ψ) dihedral angles, which can lead to the stabilization of specific secondary structures. researchgate.net

Structural and conformational studies of N-methylated amino acid analogues have been instrumental in producing stable foldamers with distinct topologies compared to their natural peptide counterparts. nih.govresearchgate.neteurekaselect.com The N-methylation can enhance properties like resistance to proteases and increase lipophilicity, which are beneficial for pharmacological applications. nih.govresearchgate.neteurekaselect.com

In the case of Fmoc-N-Me-Lys(2-Cl-Z)-OH, the bulky fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the lysine side chain further impose steric constraints. These protecting groups, in conjunction with the N-methyl group, are expected to significantly limit the conformational freedom of the lysine residue. Computational conformational analysis, such as Ramachandran plots, can predict the sterically allowed dihedral angles for the N-methylated lysine and the preceding residue in a peptide sequence. researchgate.net For instance, N-methylation can render the α-helical region of the Ramachandran plot inaccessible. researchgate.net

Nuclear Magnetic Resonance (NMR) studies on N-methylated peptides have shown that chemical shifts of backbone nuclei can indicate propensities for β-strand or α-helical structures. researchgate.net Furthermore, specific Nuclear Overhauser Effect (NOE) signals can reveal localized turn-like structures induced by N-methylation. researchgate.net

| Modification | Predicted Conformational Impact | Computational Analysis Technique |

|---|---|---|

| N-Methylation | Restricts φ and ψ angles, may favor turn-like structures. researchgate.net | Ramachandran Plots, NMR Chemical Shift Prediction. researchgate.net |

| Fmoc Group | Steric hindrance at the N-terminus, influences local conformation. | Molecular Mechanics, Conformational Search Algorithms. |

| 2-Cl-Z Group | Limits side-chain flexibility, potential for non-covalent interactions. | Molecular Dynamics, Quantum Mechanics. |

Molecular Dynamics Simulations and Their Role in Understanding Peptide Folding and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of peptides in solution. mdpi.com By simulating the movements of atoms over time, MD can provide detailed information about the folding process, conformational stability, and intermolecular interactions of peptides containing modified residues like this compound.

The force fields used in MD simulations are crucial for accurately modeling the behavior of non-standard residues. Parameters for the N-methylated backbone and the 2-Cl-Z protecting group would need to be carefully validated to ensure reliable simulation results. These simulations can also shed light on the interactions between the peptide and its environment, such as solvent molecules or potential binding partners.

| Simulation Focus | Key Insights | Relevant Simulation Parameters |

|---|---|---|

| Peptide Folding | Identification of folding pathways and intermediate states. | Force Field, Solvent Model, Simulation Time. mdpi.com |

| Conformational Stability | Assessment of structural fluctuations and stability of secondary structures. | RMSD, Radius of Gyration, Hydrogen Bond Analysis. |

| Solvent Interactions | Understanding the role of water in mediating peptide conformation. | Radial Distribution Functions, Solvation Free Energy. |

In Silico Prediction of Protecting Group Behavior and Reactivity in Complex Chemical Environments

Computational chemistry offers methods to predict the reactivity and stability of protecting groups under various chemical conditions, which is essential for optimizing peptide synthesis protocols. researchgate.netnih.gov For this compound, in silico models can be employed to predict the lability of both the Fmoc and the 2-Cl-Z groups.

The Fmoc group is known to be base-labile, and computational models can predict its removal kinetics in the presence of different bases, such as piperidine (B6355638). iris-biotech.de These models can also help identify potential side reactions, such as the formation of piperidinyl-fulvene adducts, which can complicate purification. iris-biotech.de

Similarly, the stability of the 2-Cl-Z group, which is typically removed by hydrogenolysis or strong acids, can be assessed computationally. peptide.comorganic-chemistry.org Quantum mechanics (QM) calculations can be used to model the deprotection mechanism and predict the reaction barriers, providing insights into the optimal conditions for its removal without affecting other sensitive parts of the peptide.

Furthermore, in silico models can predict potential incompatibilities between the protecting groups and other reagents used in peptide synthesis. For example, the reactivity of the 2-Cl-Z group towards nucleophiles or its stability under coupling conditions can be evaluated. This predictive capability can help in the rational design of synthetic routes and in troubleshooting unexpected side reactions.

| Protecting Group | Predicted Behavior | Computational Method |

|---|---|---|

| Fmoc | Base-lability, potential for side reactions during deprotection. iris-biotech.de | Density Functional Theory (DFT), Reaction Pathway Modeling. |

| 2-Cl-Z | Stability towards bases, lability under hydrogenolysis or strong acid. peptide.comorganic-chemistry.org | QM/MM Simulations, Transition State Theory. |

Future Directions in the Synthetic Chemistry of Fmoc N Me Lys 2 Cl Z Oh and Its Derivatives

Development of Novel Protecting Group Chemistries for N-Methylated Lysine (B10760008)

The synthesis of complex, multifunctional peptides requires a sophisticated toolbox of orthogonal protecting groups. iris-biotech.de In the structure of Fmoc-N-Me-Lys(2-Cl-Z)-OH, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino group of the lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a permanent protecting group. The 2-Cl-Z group, a variant of the standard Carboxybenzyl (Z) group, is typically removed at the final stage of synthesis, often concurrently with cleavage from the resin, using strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation. While robust, these cleavage conditions can be harsh and may not be compatible with other sensitive functionalities within a complex peptide.

Future research is focused on developing more versatile and milder protecting group strategies for the lysine side chain that offer greater orthogonality, particularly for the synthesis of branched or side-chain cyclized peptides. aurigeneservices.com The goal is to have a set of protecting groups that can be removed selectively under unique conditions, leaving all other protecting groups and the peptide backbone intact. iris-biotech.de

Several alternative protecting groups for the lysine side-chain are gaining prominence:

Methyltrityl (Mtt): The highly acid-labile Mtt group is a significant advancement. It can be removed with a solution of just 1% trifluoroacetic acid (TFA) in dichloromethane, conditions under which acid-labile groups like tert-butyl (tBu) and Boc remain stable. semanticscholar.orgnih.gov This exceptional lability allows for the selective deprotection of the lysine side-chain while the peptide is still attached to the resin, enabling on-resin modifications such as cyclization or branching. semanticscholar.orgchemicalbook.com

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): This protecting group offers an alternative orthogonal strategy as it is cleaved not by acid or base, but by a dilute solution of hydrazine (B178648) in DMF. chemicalbook.com This provides chemists with another layer of selective deprotection, which is invaluable when constructing highly complex molecules with multiple modification sites.

Allyloxycarbonyl (Alloc): The Alloc group is removed under mild conditions using a palladium catalyst. This method is orthogonal to both acid- and base-labile protecting groups. However, its application can be limited in sequences containing sulfur-containing amino acids like cysteine, which can poison the palladium catalyst.

The development of these and other novel protecting groups expands the synthetic possibilities beyond what is achievable with the traditional Z-group family, enabling the construction of more intricate and potent N-methylated peptide scaffolds.

Table 1: Comparison of Lysine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF), Catalytic Hydrogenation | Typically removed during final cleavage. Not orthogonal to many other permanent groups. |

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., >50% TFA) | Standard "permanent" group in Fmoc/tBu strategy. aurigeneservices.com |

| Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM) semanticscholar.orgnih.gov | Orthogonal to Fmoc, tBu, and Boc; allows for selective on-resin deprotection. semanticscholar.orgchemicalbook.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Mild base (e.g., 2% Hydrazine in DMF) chemicalbook.com | Orthogonal to acid-labile and Fmoc groups. |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to acid- and base-labile groups. Sensitive to sulfur. |

Advancements in High-Throughput Synthesis and Automation for N-Methylated Peptides

The demand for large libraries of peptides for drug discovery and screening has driven significant innovation in the automation of solid-phase peptide synthesis (SPPS). aurigeneservices.com While standard SPPS is a well-established technique, the inclusion of N-methylated amino acids like this compound introduces specific challenges that necessitate advancements in synthetic protocols and hardware.

The primary challenge is the steric hindrance caused by the N-methyl group, which significantly slows down the kinetics of the amide bond formation. biotage.co.jp Incomplete coupling reactions can lead to deletion sequences and low purity of the final product. Early automated synthesizers often struggled with these "difficult couplings."

Modern advancements have largely overcome these hurdles:

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy to the reaction vessel can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes. This has become an indispensable tool for efficiently incorporating sterically hindered residues, including N-methylated amino acids. biotage.co.jp

Advanced Coupling Reagents: While standard coupling reagents are effective for many amino acids, specialized reagents have been developed to overcome the challenges of N-methylation. For example, mixtures of BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) have proven successful for coupling sterically demanding amino acids. nih.gov

High-Throughput Platforms: Automated synthesis is no longer limited to producing one peptide at a time. Modern robotic platforms can perform parallel synthesis in formats like 96-well plates, allowing for the rapid creation of hundreds or thousands of unique N-methylated peptide analogues for screening.

Optimized Protocols: Automated synthesizers now feature highly optimized and flexible software that allows for customized protocols. For N-methylated residues, this can include programmed double couplings, extended reaction times, or elevated temperatures specifically for that synthetic step to ensure the reaction goes to completion.

These technologies enable the rapid and reliable synthesis of libraries of N-methylated peptides, facilitating systematic studies of structure-activity relationships and the discovery of new therapeutic leads.

Exploration of this compound in Novel Peptide Architectures and Bioactive Scaffolds

The true value of building blocks like this compound lies in their ability to construct novel peptide architectures with enhanced drug-like properties. eurekaselect.com N-methylation is a key strategy for moving beyond simple linear peptides into more complex and potent bioactive scaffolds. researchgate.net

Backbone N-methylation profoundly impacts the conformational and physicochemical properties of a peptide. nih.gov It achieves this in several ways:

Conformational Constraint: The methyl group on the amide nitrogen restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. acs.orgnih.govelsevierpure.com This can pre-organize the peptide into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme.

Proteolytic Resistance: Natural peptides are often rapidly degraded by proteases in the body. N-methylation of the amide bond blocks the site of cleavage for many common proteases, significantly increasing the metabolic stability and in vivo half-life of the peptide.

Enhanced Membrane Permeability: One of the major hurdles for peptide drugs is their inability to cross cell membranes. N-methylation can improve membrane permeability by disrupting the network of backbone hydrogen bonds, making the peptide less polar and more capable of passive diffusion. This is a critical step toward developing orally bioavailable peptide therapeutics. nih.govnih.gov

These properties make N-methylated amino acids, and specifically this compound, highly valuable for incorporation into advanced peptide architectures:

Cyclic Peptides: N-methylation is frequently used in the design of cyclic peptides. The combination of cyclization and N-methylation creates highly constrained, stable, and often very potent molecules. nih.govrsc.org Studies have shown that selectively N-methylating cyclic peptides can dramatically improve their oral bioavailability. nih.govnih.gov

Bioactive Scaffolds: The lysine side chain provides a versatile handle for creating more complex structures. After deprotection of the 2-Cl-Z group, the side-chain amine can be used as an attachment point for lipids, carbohydrates, imaging agents, or for creating branched or template-assembled peptide structures.

Peptidomimetics: By strategically placing N-methylated residues, chemists can induce specific secondary structures, such as beta-turns. researchgate.net This allows for the design of peptides that mimic the structure of a protein's active loop, leading to highly specific inhibitors or modulators of protein-protein interactions.

Q & A

Basic Research Questions

Q. What are the critical structural features of Fmoc-N-Me-Lys(2-Cl-Z)-OH that influence its reactivity in peptide synthesis?

- Answer : The compound contains three key functional groups:

- Fmoc group : Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine) .

- N-methylation : Reduces hydrogen bonding, improving peptide solubility and resistance to proteolysis. This modification can also influence coupling efficiency due to steric hindrance .

- 2-chlorobenzyloxycarbonyl (2-Cl-Z) : Protects the ε-amino group of lysine. Its ortho-chloro substituent enhances acid stability compared to benzyloxycarbonyl (Z), requiring stronger deprotection conditions (e.g., HBr in TFA) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Storage : Store at -20°C in a desiccator to prevent moisture absorption and degradation. The compound is sensitive to light and heat .

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust, as recommended in safety data sheets .

- Solubility : Pre-dissolve in DMF or NMP for SPPS. Avoid DCM due to limited solubility, which can lead to incomplete coupling .

Advanced Research Questions

Q. What strategies optimize coupling efficiency when incorporating this compound into SPPS?

- Answer :

- Activation : Use coupling reagents like HOBt/DIC or Oxyma Pure/DIC to enhance reactivity, especially with the sterically hindered N-methyl group .

- Extended Coupling Times : Increase reaction time to 2–4 hours for residues following bulky or N-methylated amino acids .

- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete incorporation, monitored by Kaiser or chloranil tests .

Q. How can researchers mitigate side reactions like premature deprotection or racemization?

- Answer :

- Acid Sensitivity : The 2-Cl-Z group is stable under standard Fmoc cleavage conditions (20% piperidine/DMF) but requires HBr in TFA for full removal. Avoid prolonged exposure to mild acids (e.g., acetic acid) to prevent partial deprotection .

- Racemization Control : Maintain coupling temperatures below 25°C and avoid excessive base (e.g., DIEA) during activation. Use additives like 2,2,2-trifluoroethanol to stabilize the transition state .

Experimental Design Considerations

Q. What analytical methods are recommended for characterizing peptides containing this compound?

- Answer :

- LC-MS : Confirm molecular weight and detect impurities. Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile .

- NMR : 1H NMR (DMSO-d6) can verify the presence of the N-methyl group (δ ~2.7 ppm) and aromatic protons from Fmoc/2-Cl-Z (δ 7.2–7.8 ppm) .

- Circular Dichroism (CD) : Assess conformational changes induced by N-methylation in helical or β-sheet structures .

Q. How does the 2-Cl-Z group compare to other lysine protecting groups in terms of compatibility with orthogonal deprotection?

- Answer :

- Comparison Table :

| Protecting Group | Stability (Fmoc SPPS) | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| 2-Cl-Z | High (stable to TFA) | HBr in TFA | Compatible with Alloc, Dde |

| Boc | Moderate | TFA | Limited |

| Alloc | Low | Pd(PPh3)4, morpholine | High |

- Methodological Tip : For multi-orthogonal strategies, combine 2-Cl-Z with photolabile (e.g., Nvoc) or enzymatically cleavable groups .

Troubleshooting Common Challenges

Q. Why might low yields occur during SPPS when using this compound, and how can this be addressed?

- Answer :

- Causes : Steric hindrance from N-methylation, incomplete activation, or aggregation of growing peptide chains.

- Solutions :

- Use microwave-assisted synthesis (45°C, 30 W) to improve coupling kinetics .

- Incorporate pseudoproline dipeptides to disrupt β-sheet aggregation .

- Validation : Monitor resin loading via UV-Vis quantification of Fmoc release at 301 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products